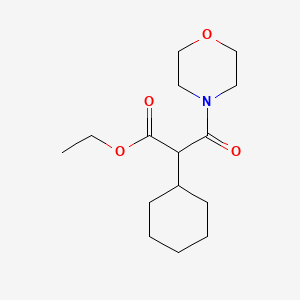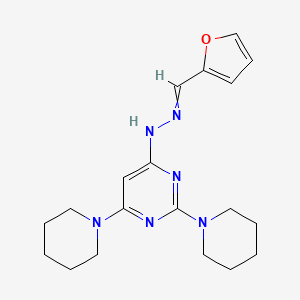![molecular formula C15H15NO3 B5174147 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5174147.png)
3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one, also known as AMPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to possess anti-inflammatory, analgesic, and antipyretic properties. 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one has also been shown to inhibit the activity of protein kinase C, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one involves the inhibition of the activity of protein kinase C by binding to its regulatory domain. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes, including inflammation and pain.
Biochemical and Physiological Effects:
3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that are responsible for pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one in lab experiments is its high purity and good yield. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one. One potential area of research is the development of novel drug formulations that can enhance its solubility and bioavailability. Another area of research is the investigation of the potential applications of 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one in the treatment of various diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one in various fields.
Métodos De Síntesis
The synthesis of 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one involves the reaction of 4-methylacetophenone with 4-nitroaniline in the presence of concentrated sulfuric acid and acetic anhydride. The resulting compound is then reduced using sodium dithionite to obtain 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one. This method has been reported to yield a high purity and good yield of 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one.
Propiedades
IUPAC Name |
3-acetyl-6-methyl-4-(4-methylanilino)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-4-6-12(7-5-9)16-13-8-10(2)19-15(18)14(13)11(3)17/h4-8,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHQQEPXCJFSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)OC(=C2)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5174065.png)
![methyl 5-{{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}[3-(dimethylamino)propyl]amino}-5-oxopentanoate](/img/structure/B5174071.png)

![2,2,2-trifluoroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174087.png)
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174095.png)


![2-[(phenoxyacetyl)amino]-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5174108.png)

![N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5174139.png)

![methyl (5-bromo-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5174155.png)

